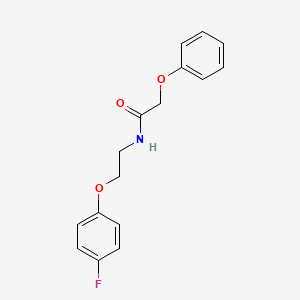

N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide

Description

N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 4-fluorophenoxy ethyl group. This structure combines a fluorine atom at the para position of the phenoxy ring and an ethyl linker connecting the phenoxy group to the acetamide nitrogen. Fluorine’s electronegativity and small atomic radius enhance the compound’s metabolic stability and binding affinity, making it a candidate for pharmacological applications, particularly in anti-inflammatory and cytotoxic therapies .

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c17-13-6-8-15(9-7-13)20-11-10-18-16(19)12-21-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWVCIALSUODAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate in acetone. This reaction forms 2-(4-fluorophenoxy)acetic acid, which is then reacted with 2-phenoxyethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

The compound's structural analogs have been explored for their herbicidal activities, particularly in inhibiting the growth of unwanted plant species. The presence of the fluorine atom in the para position may enhance the compound's ability to penetrate plant tissues and disrupt metabolic processes essential for growth. This aspect is particularly relevant in developing environmentally friendly herbicides that target specific weeds without affecting crop plants.

Antimicrobial Activity Evaluation

Research on structurally similar compounds has indicated significant antimicrobial properties. For instance, derivatives with similar functionalities were tested against various pathogens, showing MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. Although specific data for N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide is not yet available, its structural similarity suggests potential antimicrobial efficacy .

Cytotoxicity Assays

Studies evaluating cytotoxic effects of related compounds on cancer cell lines have shown promising results. Compounds with similar structures have been reported to inhibit growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This highlights the need for further exploration into the anticancer potential of this compound .

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide

- Structural Difference: Replaces the 4-fluorophenoxy group with a 4-bromophenyl moiety.

- Impact : Bromine’s larger size and polarizability increase steric bulk and electron-withdrawing effects compared to fluorine. This enhances cytotoxic activity but may reduce solubility. In pharmacological studies, bromo-substituted derivatives showed potent cytotoxicity, anti-inflammatory, and analgesic effects comparable to standard drugs .

N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide

- Structural Difference : Substitutes fluorine with a methoxy group (-OCH₃).

- Methoxy-substituted derivatives exhibited moderate anti-inflammatory activity, suggesting fluorine’s electronegativity is more critical for target binding .

Backbone and Linker Modifications

N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

- Structural Difference : Incorporates a cyclohexyl group and a propylacetamido side chain.

- However, this compound achieved an 81% synthesis yield via multicomponent reactions, indicating efficient production compared to the target compound’s Leuckart synthesis route .

2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

- Structural Difference : Replaces the ethyl linker with a rigid bicyclic system.

- Impact : The bulky bicycloheptane group reduces conformational flexibility, which may hinder receptor interactions. However, such derivatives demonstrated antipyretic activity, highlighting the importance of balanced steric effects .

Functional Group Additions

Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)

- Structural Difference : Adds a thiadiazole ring and trifluoromethyl group.

- Impact : The thiadiazole moiety enhances pesticidal activity by interacting with plant acetyl-CoA carboxylase. This contrasts with the target compound’s pharmaceutical focus, illustrating how heterocyclic additions redirect applications .

N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

- Structural Difference : Includes a formyl (-CHO) and ethoxy (-OCH₂CH₃) group.

- Impact : The formyl group increases reactivity, enabling further derivatization. However, it may reduce stability under physiological conditions compared to the fluorine-stabilized target compound .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant and anticancer agent. This article explores the compound's structure, biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 289.306 g/mol. Its structure includes:

- Fluorinated Phenoxy Group : Enhances lipophilicity and biological interactions.

- Acetamide Functional Group : Contributes to its pharmacological properties.

The presence of the fluorine atom in the para position of the phenoxy group is significant for its biological activity, influencing interactions with various biological targets.

Anticonvulsant Activity

Preliminary investigations suggest that this compound may exhibit anticonvulsant properties. Similar compounds have shown efficacy in reducing seizure activity in animal models, potentially through modulation of neurotransmitter systems involved in seizure propagation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects. Key findings include:

- Cell Line Efficacy : The compound exhibited potent antiproliferative activity against OVCAR-4 ovarian cancer cells and MDA-MB-468 breast cancer cells, with IC values of 0.29 ± 0.02 μM and 0.35 ± 0.01 μM, respectively .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) phosphorylation, leading to reduced VEGF levels and subsequent tumor growth inhibition . The compound also induced apoptosis by altering the expression of pro-apoptotic and anti-apoptotic proteins.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Interaction with NMDA Receptors : The phenoxy moiety is crucial for binding interactions with NMDA receptors, which are involved in excitatory neurotransmission and neurodegeneration processes .

- Inhibition of Signaling Pathways : The compound has been shown to inhibit key signaling pathways such as Akt/mTOR and ERK, which are critical for cell survival and proliferation in cancer cells .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the S phase, contributing to its antiproliferative effects .

Comparative Efficacy

To better understand the efficacy of this compound compared to other compounds, a summary table is provided below:

| Compound Name | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | OVCAR-4 (Ovarian Cancer) | 0.29 ± 0.02 | Inhibition of VEGFR-2 phosphorylation |

| MDA-MB-468 (Breast Cancer) | 0.35 ± 0.01 | Induction of apoptosis via BAX/BCL-2 modulation | |

| Other Phenoxy Compounds | Various | Varies | Various mechanisms including HDAC inhibition |

Case Studies

Several case studies have demonstrated the potential applications of this compound:

- Anticancer Efficacy : A study involving OVCAR-4 cells showed that treatment with this compound led to an 85% reduction in VEGF concentration compared to untreated controls, indicating strong antiangiogenic properties .

- Neuroprotective Effects : In models of NMDA-induced neurodegeneration, compounds similar to this compound have shown a reduction in neurodegeneration markers in the dorsal hippocampus, suggesting potential therapeutic benefits for neurodegenerative disorders .

Q & A

Q. What are the key synthetic pathways for N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1: React 4-fluorophenol with ethylene diamine under nucleophilic substitution to form 2-(4-fluorophenoxy)ethylamine.

- Step 2: Couple the amine intermediate with phenoxyacetyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C.

- Optimization: Control reaction temperature, solvent polarity, and stoichiometric ratios to minimize by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What physicochemical properties are critical for its application in biological studies?

Key properties include:

- Lipophilicity: Enhanced by the para-fluorine substituent, improving membrane permeability (logP ≈ 3.2).

- Stability: Assessed via pH-dependent degradation studies (stable at pH 4–7, hydrolyzes in alkaline conditions).

- Solubility: Poor aqueous solubility (≤0.1 mg/mL), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodologies include:

- Biochemical assays: Measure inhibition of target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates or radiometric assays.

- Cellular models: Use transfected cell lines overexpressing suspected targets (e.g., GABA receptors for anticonvulsant studies) to monitor calcium flux or cAMP levels.

- Structural analogs: Compare activity with derivatives (e.g., chlorine-substituted analogs) to identify pharmacophores .

Q. How do structural modifications influence biological activity, and what SAR trends are observed?

A comparative analysis of analogs reveals:

| Compound Name | Molecular Formula | Key Structural Variation | Biological Activity Impact |

|---|---|---|---|

| N-(2-(4-chlorophenoxy)ethyl)-2-phenoxyacetamide | C₁₆H₁₆ClNO₃ | Cl substituent (vs. F) | Reduced anticonvulsant potency |

| N-(2-(4-fluorophenyl)ethyl)-2-phenoxyacetamide | C₁₆H₁₇FNO₃ | Ethyl linker (vs. ether) | Improved metabolic stability |

| N-(2-(4-fluorophenoxy)ethyl)-2-(indol-1-yl)acetamide | C₁₈H₁₇FN₂O₂ | Indole moiety (vs. phenoxy) | Enhanced antiproliferative activity |

SAR Insight: Fluorine enhances target affinity, while aromatic substituents (e.g., indole) modulate selectivity .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Assay standardization: Use identical cell lines (e.g., MCF-7 for cytotoxicity) and positive controls.

- Pharmacokinetic profiling: Assess plasma protein binding and metabolic clearance to differentiate in vitro vs. in vivo efficacy.

- Crystallographic studies: Solve ligand-target co-crystal structures to validate binding modes .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy: Confirm regiochemistry of fluorophenoxy and acetamide groups (¹H/¹³C NMR).

- HPLC-MS: Monitor purity (>98%) and detect trace impurities.

- Thermogravimetric analysis (TGA): Evaluate thermal stability for storage optimization .

Q. How should stability studies be conducted to guide formulation development?

- Forced degradation: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13).

- Kinetic modeling: Calculate degradation rate constants (k) to predict shelf-life.

- Excipient screening: Test cyclodextrins or liposomal carriers to enhance solubility without altering stability .

Data-Driven Research Gaps

Q. What in vivo models are appropriate for validating anticonvulsant activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.